molecular formula C18H27BrN2O2 B2913418 tert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate CAS No. 2219408-24-7

tert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate

Cat. No. B2913418
CAS RN: 2219408-24-7
M. Wt: 383.33
InChI Key: NXLWDVRHKYSJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate” is a chemical compound with the molecular formula C13H18BrNO2 . It is also known by other names such as “tert-Butyl [2- (4-bromophenyl)ethyl]carbamate” and "tert-butyl N- [2- (4-bromophenyl)ethyl]carbamate" .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a piperidine ring. The piperidine ring is further substituted with a 2-(3-bromophenyl)ethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, compounds with similar structures have been used in various reactions. For example, due to the presence of BOC protection, it serves as an ideal substrate for Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.191 Da and a monoisotopic mass of 299.052094 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Environmental Degradation and Bioremediation

Research has extensively covered the biodegradation and environmental fate of related compounds, such as ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), which share a structural resemblance to the tert-butyl carbamate class. These studies reveal that microorganisms capable of degrading these compounds under aerobic conditions have been identified in both soil and groundwater. This biodegradation typically initiates through the hydroxylation of the ether group, leading to a series of intermediates before complete mineralization. The genes facilitating the transformation of these compounds include those encoding for cytochrome P450 monooxygenase and alkane hydroxylases. This suggests potential environmental applications for tert-butyl carbamates in bioremediation strategies, especially for pollutants with similar structures (Thornton et al., 2020).

Synthesis and Industrial Applications

The synthesis routes and industrial applications of compounds related to tert-butyl carbamates have also been explored. For instance, vandetanib's synthesis involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, highlighting the importance of tert-butyl carbamates in pharmaceutical manufacturing. Such synthetic routes underscore the commercial viability and potential of tert-butyl carbamates in creating complex molecules for therapeutic use, suggesting that tert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate could have similar applications (Mi, 2015).

Material Science and Membrane Technology

In material science, the applications of tert-butanesulfinamide, a compound related to tert-butyl carbamates, have been extensively studied for the synthesis of N-heterocycles via sulfinimines. This demonstrates the utility of tert-butyl carbamates in generating structurally diverse compounds, which can be critical in developing new materials with specific optical, electronic, or catalytic properties (Philip et al., 2020).

Environmental Science and Technology

The research into synthetic phenolic antioxidants, which include compounds structurally related to tert-butyl carbamates, provides insights into the environmental occurrence, human exposure, and toxicity of these compounds. Understanding the environmental and health impacts of related compounds can guide the safe handling and potential risk assessment of tert-butyl carbamates in various applications (Liu & Mabury, 2020).

properties

IUPAC Name

tert-butyl N-[1-[2-(3-bromophenyl)ethyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-16-8-11-21(12-9-16)10-7-14-5-4-6-15(19)13-14/h4-6,13,16H,7-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLWDVRHKYSJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(3-bromophenethyl)piperidin-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.